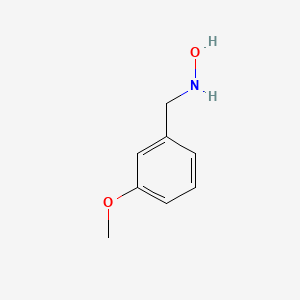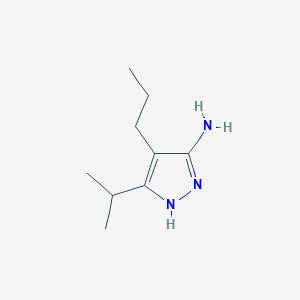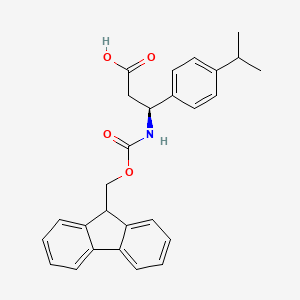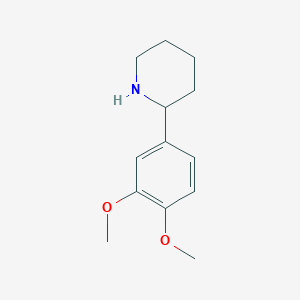
1-Ethynylcycloheptan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynylcycloheptan-1-aminehydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an ethynyl group attached to a cycloheptane ring, which is further bonded to an amine group and stabilized as a hydrochloride salt.
Vorbereitungsmethoden
The synthesis of 1-ethynylcycloheptan-1-aminehydrochloride involves several steps, typically starting with the preparation of the cycloheptane ring followed by the introduction of the ethynyl and amine groups. One common synthetic route includes the following steps:
Formation of Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Ethynyl Group: The ethynyl group is introduced via alkylation reactions using reagents such as acetylene or its derivatives.
Amination: The amine group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Ethynylcycloheptan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups. .
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted cycloheptane derivatives and amine compounds.
Wissenschaftliche Forschungsanwendungen
1-Ethynylcycloheptan-1-aminehydrochloride has shown promise in several scientific research applications:
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and improving neurological function in animal models.
Industry: It is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties to create novel compounds with enhanced activity.
Wirkmechanismus
The mechanism of action of 1-ethynylcycloheptan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as cell division in cancer cells or microbial growth in pathogens .
Vergleich Mit ähnlichen Verbindungen
1-Ethynylcycloheptan-1-aminehydrochloride can be compared with other similar compounds, such as:
1-Ethynylcyclopentan-1-aminehydrochloride: This compound has a smaller cyclopentane ring, which may result in different chemical reactivity and biological activity.
1-Ethynylcyclohexan-1-aminehydrochloride: The cyclohexane ring provides a different steric environment, potentially affecting the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its seven-membered ring structure, which can confer distinct chemical and biological properties compared to its five- and six-membered ring analogs.
Eigenschaften
Molekularformel |
C9H16ClN |
|---|---|
Molekulargewicht |
173.68 g/mol |
IUPAC-Name |
1-ethynylcycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-9(10)7-5-3-4-6-8-9;/h1H,3-8,10H2;1H |
InChI-Schlüssel |
OGTFDDCFKMSTQD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCCCCC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13539360.png)

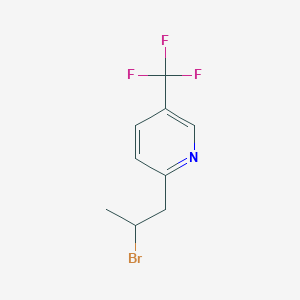
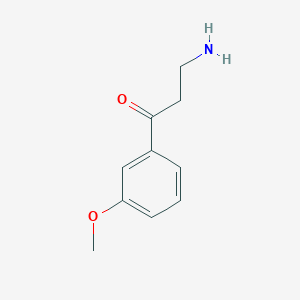
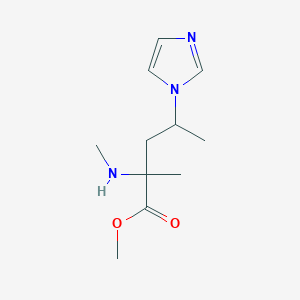

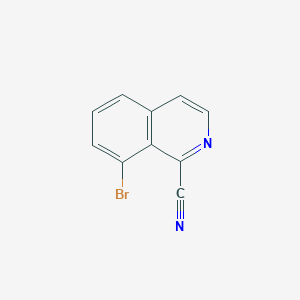
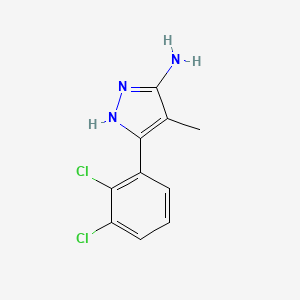
![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)

